Methyl 2,3,6-tri-o-benzoylhexopyranoside
Description
Significance of Selective Hydroxyl Protection in Oligosaccharide Synthesis
The synthesis of oligosaccharides with specific linkages and branching patterns hinges on the strategic use of protecting groups. nih.gov These temporary modifications of hydroxyl groups are essential to prevent unwanted side reactions and to direct the course of a synthesis. By selectively protecting certain hydroxyls while leaving others free, chemists can control the regiochemistry of glycosylation reactions, where a glycosyl donor is coupled with a glycosyl acceptor.
The choice of protecting group is critical, as it can influence the reactivity of the donor or acceptor and the stereochemical outcome of the glycosidic bond formation. Ester groups, like benzoates, are widely used because they are stable under many reaction conditions, can be introduced efficiently, and can influence the stereoselectivity of glycosylations through neighboring group participation. The challenge lies in introducing these groups with high regioselectivity, a task that has led to the development of numerous specialized methods in synthetic carbohydrate chemistry.
Strategic Role of Methyl Hexopyranoside Derivatives as Synthetic Building Blocks
Methyl hexopyranosides are derivatives of simple sugars where the anomeric hydroxyl group is replaced by a methoxy (B1213986) group. This modification locks the cyclic structure, preventing the opening to the acyclic aldehyde form and simplifying the synthetic landscape. These glycosides are stable and serve as excellent starting materials for the synthesis of more complex structures.
Partially protected methyl hexopyranosides, which have one or more free hydroxyl groups at specific positions, are invaluable as synthetic building blocks. nih.govchemimpex.com Specifically, derivatives with a single free hydroxyl group are crucial as glycosyl acceptors. They allow for the extension of a carbohydrate chain at a defined position. The compound Methyl 2,3,6-tri-o-benzoylhexopyranoside, with its free hydroxyl group at the C-4 position, is a prime example of such a strategic intermediate, designed for use in the synthesis of oligosaccharides containing a (1→4) linkage.
Structure
2D Structure
Properties
IUPAC Name |
(4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFFEILSURAFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979632 | |
| Record name | Methyl 2,3,6-tri-O-benzoylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-46-3 | |
| Record name | NSC50742 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3,6-tri-O-benzoylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of Benzoylated Methyl Hexopyranosides
Selective Deprotection Techniques for Exposed Hydroxyl Groups
The ability to selectively remove protecting groups is a cornerstone of complex carbohydrate synthesis. It allows for the sequential unmasking of hydroxyl groups, enabling precise modifications at specific positions on the pyranoside ring. nih.govrsc.org
Regioselective de-benzoylation involves the removal of a specific benzoyl group while others on the sugar ring remain intact. This is challenging due to the similar chemical nature of the ester groups. However, differences in steric hindrance and the electronic environment of the hydroxyl groups can be exploited. nih.govrsc.org For instance, primary benzoates (at C-6) are often more labile than secondary ones.
Several methods have been developed to achieve regioselective de-benzoylation. Basic conditions, such as using sodium methoxide (B1231860) in methanol (B129727) at low temperatures, can sometimes afford selective removal, though over-reaction is a risk. researchgate.net Enzymatic methods using lipases can also offer high regioselectivity under mild conditions. Another approach involves the regioselective opening of orthoesters, which can be formed from vicinal diols and subsequently opened to yield a mono-acylated product. nih.gov
A study on fully benzoylated nucleosides found that powdered sodium methoxide in dry THF could selectively remove benzoyl groups from secondary hydroxyls. researchgate.net While not directly on hexopyranosides, this highlights a strategy for differentiating between types of hydroxyl groups. In the context of hexopyranosides, the relative reactivity of hydroxyl groups towards benzoylation is often 2-OH > 3-OH > 4-OH for D-gluco series, and this trend can sometimes be reversed for deprotection under specific conditions. rsc.org
| Reagent/System | Typical Selectivity | Conditions | Notes |
|---|---|---|---|
| Sodium Methoxide (catalytic) | Often removes the most labile ester (e.g., primary) first | MeOH, low temperature | Reaction must be carefully monitored to prevent full deprotection. researchgate.net |
| Aqueous Methylamine | Fast cleavage, selectivity can be low | Aqueous solution | Demonstrated high cleavage rates for various acyl groups on nucleosides. nih.gov |
| Ethanolic Ammonia | Higher selectivity between different types of acyl groups | Ethanolic solution | Can selectively cleave labile groups like PAC while retaining benzoyl groups. nih.gov |
| Lipases (e.g., Candida antarctica lipase (B570770) B) | High regioselectivity based on enzyme specificity | Buffer, room temperature | Offers a green chemistry approach to selective deprotection. |
Orthogonal protecting group strategy is a powerful technique that allows for the selective removal of one type of protecting group in the presence of others under specific, non-interfering reaction conditions. researchgate.net This approach is essential for the synthesis of complex, branched oligosaccharides where hydroxyl groups must be unmasked in a defined sequence. acs.orgresearchgate.net
In a molecule like Methyl 2,3,6-tri-O-benzoylhexopyranoside, the free 4-OH group can be protected with a group orthogonal to the benzoyl esters. For example, a silyl (B83357) ether (like TBDMS), a benzyl (B1604629) ether, or an allyl ether could be installed at the C-4 position. researchgate.netacs.org Each of these groups can be removed under conditions that leave the benzoyl groups untouched:
Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride (B91410) sources like TBAF.
Benzyl ethers (e.g., Bn): Removed by catalytic hydrogenation (e.g., H₂, Pd/C). researchgate.net
Allyl ethers (e.g., All): Cleaved using a palladium(0) catalyst. acs.org
This orthogonality allows a chemist to, for example, protect the 4-OH, then selectively de-benzoylate the 6-OH position for a subsequent reaction, and finally remove the 4-position protecting group for a third modification, all on the same molecule. researchgate.net This level of control is fundamental to modern carbohydrate synthesis.
Glycosylation Reactions Employing this compound as a Glycosyl Donor/Acceptor Precursor
This compound can act as a glycosyl acceptor due to its free 4-OH group. After conversion of the anomeric methyl group to a suitable leaving group (e.g., bromide, trichloroacetimidate), it can also serve as a glycosyl donor.
When a benzoylated hexopyranoside is used as a glycosyl donor, its reactivity is influenced by the electron-withdrawing nature of the benzoyl groups. This is the basis of the "armed-disarmed" principle, where ether-protected (armed) donors are more reactive than ester-protected (disarmed) donors like the benzoylated variants. wikipedia.org The electron-withdrawing esters destabilize the developing positive charge at the anomeric center, making the donor less reactive. wikipedia.orgnih.gov
Activation of the glycosyl donor, which contains a leaving group at the anomeric position, is typically achieved with a promoter. beilstein-journals.org For example, a glycosyl bromide can be activated by silver salts, while a thioglycoside is often activated by an electrophilic species like N-iodosuccinimide (NIS) and a catalytic amount of an acid like triflic acid (TfOH). wikipedia.org
A key mechanistic feature of donors with a benzoyl group at the C-2 position is the potential for neighboring group participation . The C-2 benzoyl group can attack the anomeric center as the leaving group departs, forming a stable five-membered dioxolenium ion intermediate. researchgate.net This intermediate shields one face of the molecule, directing the incoming glycosyl acceptor to attack from the opposite face. nih.gov
Pre-activation is another strategy where the donor is activated with the promoter before the acceptor is added. nih.gov This temporal separation of activation and coupling can lead to unique stereo- and chemoselectivity, as it allows for the formation of a defined reactive intermediate. nih.gov
Achieving high stereoselectivity in glycosidic bond formation is a primary challenge in carbohydrate synthesis. The outcome (α or β linkage) is heavily influenced by the protecting groups, solvent, and reaction conditions. nih.govnih.gov
As mentioned, a participating group at the C-2 position, such as a benzoyl group, is the most reliable method for synthesizing 1,2-trans glycosidic linkages . researchgate.net The formation of the rigid dioxolenium ion forces the nucleophilic attack of the glycosyl acceptor to occur from the opposite side, leading exclusively to the 1,2-trans product (e.g., a β-glucoside or an α-mannoside). researchgate.netnih.gov
However, factors such as acceptor reactivity and concentration can impact this selectivity. rsc.orgacs.org For less reactive acceptors or at high concentrations, competing SN2-like reactions with the covalent donor species can sometimes erode the stereoselectivity. acs.org
The choice of solvent can also direct the stereochemical outcome, particularly for donors lacking a participating group at C-2. For instance, ethereal solvents like diethyl ether can favor the formation of α-glycosides through an in-situ anomerization mechanism, while less coordinating solvents like dichloromethane (B109758) may favor the β-isomer. nih.gov
| Factor | Effect on Stereochemistry | Mechanism/Reason |
|---|---|---|
| C-2 Benzoyl Group | Strongly directs to 1,2-trans products | Neighboring group participation via a dioxolenium ion intermediate. researchgate.net |
| Solvent (e.g., Diethyl Ether) | Can favor α-linkages (1,2-cis for gluco-donors) | Solvent can participate or promote equilibrium to the more stable α-anomer. nih.gov |
| Solvent (e.g., Dichloromethane) | Can favor β-linkages (1,2-trans for gluco-donors) | Less coordinating, allowing other effects to dominate. nih.gov |
| Acceptor Concentration | High concentration can decrease 1,2-trans selectivity | Promotes faster, less selective SN2 pathways over the participatory mechanism. acs.org |
Functional Group Interconversions and Ring Modifications
Beyond glycosylation, the partially protected hexopyranoside scaffold allows for various other transformations.
Functional group interconversions are fundamental reactions that transform one functional group into another. solubilityofthings.com On a carbohydrate like this compound, the free 4-OH can be subjected to several transformations:
Oxidation: Using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation can convert the secondary alcohol to a ketone (a 4-keto-hexopyranoside). fiveable.me
Reduction: While not applicable to the starting alcohol, if a ketone is formed, it can be reduced back to an alcohol, potentially with different stereochemistry, using reducing agents like sodium borohydride (B1222165) (NaBH4). fiveable.me
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile (e.g., azide, halide) in an SN2 reaction, which typically inverts the stereochemistry at that center. vanderbilt.edu
Ring modifications involve reactions that alter the pyranose ring structure itself. A common example in carbohydrate chemistry is the reductive ring opening of a 4,6-O-benzylidene acetal (B89532), a common protecting group for the C-4 and C-6 hydroxyls. researchgate.net While the title compound does not have this acetal, its precursors often do. Reagents like diisobutylaluminium hydride (DIBAL-H) or borane (B79455) complexes can reductively open the acetal to generate a 4-O-benzyl or 6-O-benzyl ether, respectively, depending on the reagents and conditions, leaving the other position as a free hydroxyl. researchgate.netresearchgate.net Such reactions are key to accessing selectively protected building blocks. researchgate.net
Reductive Cleavage of Cyclic Acetals for Regioselective Alkylation
Cyclic acetals, such as benzylidene acetals, are widely used to protect diol functionalities in carbohydrates. Their subsequent reductive cleavage offers a powerful strategy for regioselective alkylation, yielding partially protected monosaccharide building blocks. The regiochemical outcome of the cleavage is highly dependent on the reagents and reaction conditions employed.
A common cyclic acetal used in carbohydrate synthesis is the 4,6-O-benzylidene acetal, which can be reductively cleaved to generate either a free hydroxyl group at the C-4 or C-6 position. This regioselectivity is crucial for the synthesis of complex carbohydrates. For instance, the use of borane trifluoride etherate (BH3·THF) in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can lead to the formation of 4-O-benzyl ethers in high yields. nih.gov The reaction proceeds through a proposed mechanism where the Lewis acid coordinates to one of the acetal oxygens, followed by hydride delivery from the borane reagent.
The choice of reducing agent and Lewis acid is critical in directing the regioselectivity of the cleavage. For example, the combination of triethylsilane (Et3SiH) and trifluoromethanesulfonic acid (TfOH) is a widely used method for the reductive opening of benzylidene acetals to afford a free C-4 hydroxyl group. nih.gov Conversely, other reagent systems can favor the formation of a free C-6 hydroxyl group. The mechanism for these regioselective openings has been a subject of detailed study, with evidence pointing to the coordination of the most electrophilic species to the most nucleophilic oxygen of the acetal, which is typically the O-6 oxygen. sigmaaldrich.com
The table below summarizes various reagent systems and their regioselective outcomes in the reductive cleavage of benzylidene acetals on hexopyranosides.
| Substrate (Typical) | Reagent System | Major Product (Regioselectivity) | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | BH3·THF, TMSOTf | Methyl 4-O-benzyl-α-D-glucopyranoside | nih.gov |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Et3SiH, TfOH | Methyl 6-O-benzyl-α-D-glucopyranoside | nih.gov |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | LiAlH4, AlCl3 | Methyl 4-O-benzyl-α-D-glucopyranoside | mdpi.com |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | NaCNBH3, HCl | Methyl 4-O-benzyl-α-D-glucopyranoside | mdpi.com |
It is important to note that while 4,6-O-benzylidene acetals are common, other cyclic acetals, such as 2,3-O-isopropylidene acetals, are also employed in carbohydrate synthesis and can be selectively manipulated. nih.gov
Oxidative Transformations of Benzyl and Benzoyl Protecting Groups
Benzyl and benzoyl protecting groups are ubiquitous in carbohydrate chemistry due to their stability and orthogonal removal conditions. Beyond their role as simple protecting groups, they can undergo various oxidative transformations, providing pathways to further functionalize the carbohydrate scaffold.
Benzyl ethers, for example, can be oxidized to the corresponding benzaldehydes or benzoic acid derivatives under specific conditions. Reagents such as pyridine (B92270) N-oxide in the presence of silver oxide have been shown to effectively oxidize benzylic halides to aldehydes under mild conditions, a transformation that can be relevant in the context of modifying carbohydrate derivatives. nih.gov N-Bromosuccinimide (NBS) can also be used to selectively oxidize benzyl methyl ethers to either aromatic aldehydes or methyl esters, depending on the reaction conditions. wikipedia.org This offers a method to unmask a hydroxyl group or introduce a new functional group at a previously benzylated position.
The benzoyl group, typically considered an ester protecting group, can also participate in oxidative reactions. More commonly, however, its influence is seen through neighboring group participation in reactions at adjacent centers. For instance, a C-2 benzoyl group can participate in glycosylation reactions, influencing the stereochemical outcome by forming a dioxolenium ion intermediate that shields one face of the molecule. nih.gov While direct oxidative cleavage of benzoyl esters is less common than that of benzyl ethers, they can be removed under basic conditions, which is an oxidative process in a broader sense. frontiersin.org
The following table outlines some oxidative transformations applicable to benzyl and benzoyl groups in the context of carbohydrate chemistry.
| Protecting Group | Reagent System | Transformation | Reference |
| Benzyl ether | Pyridine N-oxide, Ag2O | Oxidation to aldehyde | nih.gov |
| Benzyl ether | N-Bromosuccinimide (NBS) | Selective oxidation to aldehyde or ester | wikipedia.org |
| Benzyl ether | Ferric nitrate (B79036) (Fe(NO3)3) | Selective oxidation to benzaldehyde | nih.gov |
| Benzoyl ester | Dilute basic solution (e.g., NaOMe/MeOH) | Cleavage to hydroxyl group and benzoate | frontiersin.org |
These oxidative transformations expand the synthetic utility of benzyl and benzoyl protecting groups beyond simple protection and deprotection strategies.
Anomeric Cleavage and Subsequent Functionalization
The anomeric position of carbohydrates is a key site for modification, as it is the point of attachment for glycosidic linkages in oligosaccharides and for various aglycones in glycoconjugates. In benzoylated methyl hexopyranosides, such as methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside, the anomeric methyl group can be cleaved and the resulting anomeric center functionalized to introduce a variety of substituents.
The cleavage of the anomeric methyl glycoside can be achieved under various conditions, often involving Lewis acids or other activating agents. The resulting intermediate, typically an oxocarbenium ion, can then be trapped by a range of nucleophiles. frontiersin.org This process allows for the conversion of a stable methyl glycoside into a more reactive anomeric derivative, such as a glycosyl halide, trichloroacetimidate, or thioether, which are common donors in glycosylation reactions.
For instance, treatment of a benzoylated methyl glycoside with a thiol in the presence of a Lewis acid can lead to the formation of a thioglycoside. Thioglycosides are versatile glycosyl donors that can be activated under specific conditions to form glycosidic bonds. Similarly, reaction with N-iodosuccinimide (NIS) and a promoter can lead to the formation of glycosyl iodides, which are also reactive glycosyl donors.
The functionalization of the anomeric position is a cornerstone of modern carbohydrate synthesis. A variety of methods have been developed to introduce different functionalities, each with its own advantages in terms of reactivity and compatibility with other protecting groups.
The table below provides examples of methods for the anomeric functionalization of protected hexopyranosides.
| Starting Material (Typical) | Reagent System | Product (Anomeric Functionality) | Reference |
| Per-O-benzoylated sugar | HBr/AcOH | Glycosyl bromide | |
| Per-O-acetylated sugar | Trichloroacetonitrile, DBU | Glycosyl trichloroacetimidate | nih.gov |
| Methyl glycoside | Thiol, Lewis Acid (e.g., BF3·OEt2) | Thioglycoside | |
| Glycosyl hemiacetal | Acetic anhydride (B1165640), Na2CO3 | Anomeric acetate (B1210297) | nih.gov |
These transformations are fundamental to the synthesis of complex carbohydrates, allowing for the stepwise and controlled assembly of oligosaccharide chains from monosaccharide building blocks like this compound.
Conclusion
Methyl 2,3,6-tri-o-benzoylhexopyranoside is a valuable, partially protected carbohydrate derivative that serves as a key synthetic intermediate. Its utility is rooted in the presence of a single free hydroxyl group at the C-4 position, which allows it to function as a specific glycosyl acceptor for the construction of (1→4) linkages found in many important biopolymers. The synthesis of this building block, particularly for the D-galacto isomer, showcases the principles of regioselective protection based on the inherent reactivity differences of hydroxyl groups. The challenges associated with the synthesis of the D-gluco isomer underscore the subtle yet powerful influence of stereochemistry in carbohydrate chemistry. As a well-defined building block, this compound streamlines the complex process of oligosaccharide synthesis, enabling the creation of intricate carbohydrate structures for biological and medicinal research.
Spectroscopic and Analytical Characterization Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy for Configuration, Conformation, and Linkage Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Methyl 2,3,6-tri-o-benzoylhexopyranoside. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework.
In the ¹³C NMR spectrum of a related compound, methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside, the carbonyl carbons of the benzoyl groups typically appear in the range of δ 165-167 ppm. researchgate.net The chemical shifts of the carbon atoms within the pyranose ring are sensitive to the stereochemistry and the presence of protecting groups. For instance, the anomeric carbon (C-1) signal is highly diagnostic of the α- or β-configuration of the glycosidic linkage.
¹H NMR spectroscopy provides detailed information on the proton environment. The chemical shifts and, critically, the coupling constants (J-values) between adjacent protons are used to determine the relative stereochemistry of the substituents on the pyranose ring. For example, large diaxial coupling constants (typically 8-10 Hz) are indicative of a trans-diaxial relationship between two protons, which helps to establish the chair conformation of the pyranose ring and the equatorial or axial orientation of the substituents. The integration of the proton signals can be used to confirm the number of protons in a given environment, and thus the presence of the three benzoyl groups and the methyl aglycone.
For the synthesis of methyl α-D-galactopyranoside 2-, 3-, 4-, and 6-sulphate, complete assignments of the ¹H and ¹³C NMR spectra were crucial. uu.nl While not the benzoylated compound, this work highlights the level of detail that can be obtained from high-field NMR in determining the precise location of substituents on the pyranoside ring. uu.nl
Table 1: Representative ¹³C NMR Chemical Shifts for a Derivative, Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside researchgate.net
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 166.60, 166.35, 165.68 |
| Aromatic C | 133.55 - 128.0 (multiplet) |
| Anomeric C-1 | ~101-104 (typical range) |
| Ring C | (not specified) |
| Methyl (OMe) | (not specified) |
| Si-C(CH₃)₃ | (not specified) |
| Si-C(CH₃)₃ | (not specified) |
Note: Specific assignments for all ring carbons were not provided in the source material.
High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and, by extension, the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy.
For instance, in the characterization of methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside, HRMS was used to confirm its identity. The experimentally determined mass of the sodium adduct ion ([M+Na]⁺) was found to be 643.2397, which is in close agreement with the calculated mass of 643.2334 for the molecular formula C₃₄H₄₀O₉SiNa. researchgate.net This level of accuracy provides strong evidence for the correct structure and the successful synthesis of the target molecule. researchgate.net The molecular weight of the non-silylated Methyl 2,3,6-tri-O-benzoyl-alpha-D-galactopyranoside is 506.5 g/mol . nih.gov
This technique is also highly sensitive for assessing the purity of the compound, as it can detect the presence of even minor impurities with different elemental compositions.
Table 2: HRMS Data for a Related Silylated Derivative researchgate.net
| Compound | Molecular Formula (Adduct) | Calculated m/z | Found m/z |
| Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside | C₃₄H₄₀O₉SiNa⁺ | 643.2334 | 643.2397 |
X-ray Crystallography in Understanding Molecular Conformation
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, which together define the conformation of the pyranose ring and the orientation of its substituents.
Table 3: Crystallographic Data for a Related Ketone Derivative researchgate.net
| Parameter | Value |
| Compound | Methyl 2,3,6-tri-O-benzoyl-α-D-xylo-hexopyranosid-4-ulose |
| Molecular Formula | C₂₈H₂₄O₉ |
| Crystal System | (Not specified in abstract) |
| Space Group | (Not specified in abstract) |
| Ring Conformation | Distorted Chair |
| Exocyclic Torsion Angle | Gauche-trans (relative to O-1 and C-4) |
Chromatographic Methods for Purification and Analytical Purity Assessment
Chromatographic techniques are fundamental to the isolation and purification of this compound from reaction mixtures. Due to the presence of multiple hydroxyl groups in the parent carbohydrate, the synthesis of selectively protected derivatives often results in a mixture of products with varying degrees of benzoylation.
Column chromatography on silica (B1680970) gel is a standard and effective method for the separation of these benzoylated glycosides. nih.gov The choice of eluent system, typically a gradient of a non-polar solvent (like toluene (B28343) or hexanes) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is critical for achieving good separation. nih.gov For example, in the synthesis of a related compound, a mixture of 3-O-benzoyl and 4-O-benzoyl derivatives was successfully separated using column chromatography. nih.gov
Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. taylorfrancis.com The separated compounds on the TLC plate can be visualized under UV light due to the benzoyl groups, or by staining with a suitable chemical agent. taylorfrancis.com
High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity assessment and for preparative purification, offering higher resolution than standard column chromatography.
Computational and Theoretical Investigations of Protected Hexopyranosides
Molecular Modeling and Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, and their relative energies. lumenlearning.com For cyclic molecules like hexopyranosides, this analysis is crucial as the ring's conformation profoundly impacts its physical and chemical properties, including its reactivity in glycosylation reactions. scispace.comnobelprize.org
The six-membered pyranose ring is not planar but exists in a variety of non-planar conformations to minimize angle and torsional strain. The most stable conformations are typically the "chair" forms (designated as ⁴C₁ and ¹C₄ for D-sugars), with lower-energy intermediates including "twist-boat" and "boat" conformations. nobelprize.org The energy difference between these states determines their relative populations at equilibrium. For instance, ab initio calculations on glucose in the gas phase show the ⁴C₁ chair form to be about 33.4 kJ/mol more stable than the inverted ¹C₄ chair. scispace.com
Molecular modeling, through methods like molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), allows for the mapping of the potential energy surface of these molecules. scispace.com This mapping identifies the stable low-energy conformers and the transition states that connect them, revealing the energy barriers for conformational changes, such as the inversion from one chair form to another. scispace.com
In Methyl 2,3,6-tri-o-benzoylhexopyranoside, the presence of bulky benzoyl protecting groups at the C2, C3, and C6 positions introduces significant steric and electronic effects. These groups heavily influence the conformational preferences of the pyranose ring. They also possess their own rotational freedom, creating a complex conformational landscape. Computational models are essential to predict the most stable arrangement of both the pyranose ring and the orientation of these substituent groups. The stability is dictated by a delicate balance of minimizing unfavorable non-bonded interactions, such as 1,3-diaxial interactions in the chair form. lumenlearning.com A substituent generally prefers the less sterically hindered equatorial position over the more crowded axial position. lumenlearning.comnobelprize.org
Table 1: Key Concepts in Conformational Analysis of Hexopyranosides
| Term | Description | Relevance to Protected Hexopyranosides |
|---|---|---|
| Chair Conformation | The most stable, puckered conformation of a six-membered ring, minimizing steric and torsional strain. Designated as ⁴C₁ or ¹C₄. nobelprize.org | This is the predominant conformation for the pyranose ring. The benzoyl groups will occupy either axial or equatorial positions. |
| Boat Conformation | A less stable, more flexible conformation with higher energy due to eclipsing interactions and "bowsprit-flagpole" steric strain. nobelprize.org | Acts as a transition state or high-energy intermediate during the interconversion between chair or twist-boat forms. scispace.com |
| Axial vs. Equatorial | Two distinct positions for substituents on a chair conformation. Axial bonds are parallel to the ring's axis; equatorial bonds point out from the ring's "equator". nobelprize.org | The large benzoyl groups will strongly prefer the less crowded equatorial positions to minimize destabilizing 1,3-diaxial interactions. |
| Potential Energy Surface (PES) | A multi-dimensional surface that describes the potential energy of a molecule as a function of its geometry. scispace.com | Computational mapping of the PES is used to find all stable conformers (energy minima) and the pathways to interconvert between them (transition states). |
| A-Value | A quantitative measure of the steric bulk of a substituent, representing the energy difference when it is in an axial versus an equatorial position. lumenlearning.com | While formal A-values for large benzoyl groups are not standard, the concept illustrates the strong energetic penalty for placing them in an axial position. |
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules, which is fundamental to understanding their reactivity. epstem.net For a molecule like this compound, these calculations can elucidate how the electron-withdrawing benzoyl groups modulate the reactivity of the sugar backbone, especially at the anomeric (C1) center.
A key output of these calculations is the determination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. epstem.net
Furthermore, quantum chemistry allows for the calculation of the Molecular Electrostatic Potential (MEP). The MEP is mapped onto the molecule's electron density surface, creating a color-coded guide to its charge distribution. epstem.net Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. For this compound, MEP maps would visualize the electron-rich character of the carbonyl oxygens on the benzoyl groups and the relative electron deficiency at the anomeric carbon, a key site for glycosylation reactions.
These computational methods can also accurately predict other electronic properties such as atomic charges, bond orders, and dipole moments, which collectively provide a comprehensive picture of the molecule's electronic character and reactivity profile. epstem.net
Table 2: Properties Derived from Quantum Chemical Calculations
| Calculated Property | Description | Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. epstem.net | Indicates the propensity to donate electrons. Higher energy corresponds to greater nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. epstem.net | Indicates the propensity to accept electrons. Lower energy corresponds to greater electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. epstem.net | A smaller gap suggests the molecule is more polarizable and more chemically reactive. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. epstem.net | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. |
| Mulliken Atomic Charges | A method for partitioning the total molecular charge among the individual atoms. epstem.net | Provides a quantitative estimate of the partial positive or negative charge on each atom, highlighting reactive centers. |
| Dipole Moment | A measure of the overall polarity of the molecule resulting from its charge distribution. epstem.net | Influences intermolecular interactions and solubility. |
Simulation of Reaction Mechanisms in Glycoside Synthesis
The synthesis of glycosides—the formation of a glycosidic bond between a sugar and another molecule—is a cornerstone of carbohydrate chemistry. Computational simulations, especially those using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have become powerful tools for elucidating the complex mechanisms of these reactions. nih.govnih.gov These simulations can model the entire reaction pathway, providing a dynamic view of bond breaking and forming, identifying transient intermediates, and calculating the energy barriers that govern reaction rates and stereochemical outcomes. nih.gov
In a typical glycosylation reaction involving this compound as a building block, the sugar would first be converted into a glycosyl donor by installing a leaving group at the anomeric center. This donor then reacts with a glycosyl acceptor (an alcohol, for example). Simulations can model this process step-by-step:
Formation of the Reactive Intermediate: The simulation can show how the leaving group departs, often with assistance from a Lewis acid catalyst, leading to the formation of a highly reactive intermediate. This intermediate is typically a resonance-stabilized oxocarbenium ion. nih.gov The conformation of this ion is crucial and can be predicted computationally.
Nucleophilic Attack: The model then simulates the approach of the glycosyl acceptor to the electrophilic anomeric carbon of the oxocarbenium ion. The trajectory of this attack determines the stereochemistry (α or β) of the newly formed glycosidic bond.
Influence of Protecting Groups: The benzoyl group at the C2 position plays a critical role in the stereochemical outcome. Simulations can explicitly model the phenomenon of "neighboring group participation," where the C2-benzoyl group's carbonyl oxygen can act as an internal nucleophile, attacking the anomeric center to form a cyclic dioxolanium ion intermediate. This intermediate shields one face of the sugar, directing the external nucleophile (the glycosyl acceptor) to attack from the opposite face, thus controlling the stereoselectivity of the glycosylation.
By calculating the energies of the transition states for different possible pathways, these simulations can rationalize and predict why a particular stereoisomer is the major product under specific reaction conditions. This provides invaluable insight for optimizing synthetic strategies in the laboratory. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl 2,3,6-tri-O-benzoylhexopyranoside, and how do protecting groups influence regioselectivity?
- Methodological Answer : The synthesis typically begins with selective benzoylation of hydroxyl groups on the hexopyranoside scaffold. Benzoyl groups are introduced using benzoyl chloride or anhydride under controlled conditions (e.g., pyridine as a base). Regioselectivity is achieved by exploiting differences in hydroxyl reactivity: primary hydroxyls (e.g., C-6) are more reactive under certain conditions, while secondary hydroxyls (C-2, C-3) may require activation via temporary protecting groups like silyl ethers (e.g., tert-butyldimethylsilyl) . Orthogonal protection strategies, such as combining benzoyl with benzylidene groups, enable sequential deprotection for downstream functionalization .
Q. How is NMR spectroscopy utilized to confirm the structure and regiochemistry of this compound?
- Methodological Answer : 1H and 13C NMR are critical for structural validation. Key diagnostic signals include:
- Anomeric proton (C-1) : δ ~4.5–5.5 ppm (doublet, J = 3–4 Hz for α/β configuration).
- Benzoyl carbonyls : δ ~165–170 ppm in 13C NMR.
- Methoxy group : δ ~3.3–3.5 ppm (singlet) in 1H NMR.
NOESY or ROESY experiments can resolve regiochemistry by correlating benzoyl protons with specific sugar protons .
Q. What are the common applications of this compound in glycosylation reactions?
- Methodological Answer : The benzoyl groups act as temporary protecting groups, stabilizing the sugar during glycosylation. As a glycosyl donor, it participates in Koenigs-Knorr or Schmidt-type reactions, where activation with Lewis acids (e.g., TMSOTf) generates an oxocarbenium ion intermediate. The electron-withdrawing benzoyl groups enhance leaving group ability, improving glycosylation efficiency .
Advanced Research Questions
Q. How do steric and electronic effects of benzoyl groups impact the reactivity and stereoselectivity in glycosylation?
- Methodological Answer : Benzoyl groups introduce steric hindrance, favoring axial attack (leading to β-glycosides) in chair-like transition states. Electronic effects (e.g., electron withdrawal) stabilize the oxocarbenium ion, accelerating reaction rates. Computational studies (DFT) can model transition states to predict stereochemical outcomes .
Q. What challenges arise in achieving regioselective deprotection of benzoyl groups, and how are they addressed?
- Methodological Answer : Selective removal of benzoyl groups without disrupting other functionalities requires mild conditions. Enzymatic deprotection (e.g., lipases) or sequential use of nucleophilic reagents (e.g., NaOMe in MeOH for benzoyl vs. silyl groups) are effective. Monitoring via TLC or HPLC ensures specificity .
Q. How can kinetic vs. thermodynamic control be leveraged in the synthesis of derivatives?
- Methodological Answer : Kinetic control (low-temperature, fast reactions) favors less stable products (e.g., α-anomers), while thermodynamic control (prolonged heating) shifts equilibrium toward more stable β-anomers. Solvent polarity and catalyst choice (e.g., AgOTf vs. BF3·OEt2) modulate this balance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
